molecular formula C17H20F3NO2 B2560663 4-cyclopentanecarbonyl-2-[4-(trifluoromethyl)phenyl]morpholine CAS No. 1351610-10-0

4-cyclopentanecarbonyl-2-[4-(trifluoromethyl)phenyl]morpholine

Cat. No.: B2560663
CAS No.: 1351610-10-0
M. Wt: 327.347
InChI Key: KGUNPZDAHZMIDV-UHFFFAOYSA-N
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Description

4-cyclopentanecarbonyl-2-[4-(trifluoromethyl)phenyl]morpholine is a chemical compound known for its unique structure and properties It features a morpholine ring substituted with a cyclopentanecarbonyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentanecarbonyl-2-[4-(trifluoromethyl)phenyl]morpholine typically involves the reaction of morpholine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with cyclopentanecarbonyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-cyclopentanecarbonyl-2-[4-(trifluoromethyl)phenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-cyclopentanecarbonyl-2-[4-(trifluoromethyl)phenyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-cyclopentanecarbonyl-2-[4-(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenylmorpholine
  • 4-cyclopentanecarbonylmorpholine
  • 4-(trifluoromethyl)benzoylmorpholine

Uniqueness

4-cyclopentanecarbonyl-2-[4-(trifluoromethyl)phenyl]morpholine is unique due to the presence of both the cyclopentanecarbonyl and trifluoromethylphenyl groups. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

cyclopentyl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO2/c18-17(19,20)14-7-5-12(6-8-14)15-11-21(9-10-23-15)16(22)13-3-1-2-4-13/h5-8,13,15H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUNPZDAHZMIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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